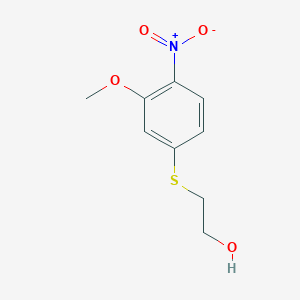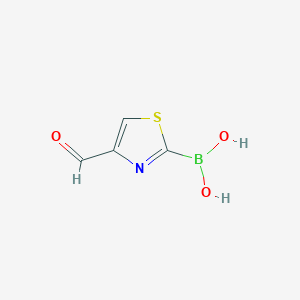
(4-Formyl-1,3-thiazol-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Formyl-1,3-thiazol-2-yl)boronic acid is a boronic acid derivative with the molecular formula C4H4BNO3S and a molecular weight of 156.96 g/mol . This compound features a thiazole ring substituted with a formyl group at the 4-position and a boronic acid group at the 2-position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Formyl-1,3-thiazol-2-yl)boronic acid typically involves the formation of the thiazole ring followed by the introduction of the boronic acid group. One common method is the hydroboration of an appropriate thiazole precursor. The reaction conditions often involve the use of a palladium catalyst and a base under mild conditions .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs scalable methods such as hydroboration or direct borylation of thiazole derivatives. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
化学反応の分析
Types of Reactions
(4-Formyl-1,3-thiazol-2-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Suzuki-Miyaura cross-coupling reactions often use palladium catalysts and bases like potassium carbonate (K2CO3) under mild conditions.
Major Products Formed
Oxidation: 4-Carboxy-1,3-thiazol-2-yl)boronic acid.
Reduction: (4-Hydroxymethyl-1,3-thiazol-2-yl)boronic acid.
Substitution: Various biaryl compounds depending on the coupling partner.
科学的研究の応用
(4-Formyl-1,3-thiazol-2-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (4-Formyl-1,3-thiazol-2-yl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond . In biological applications, the boronic acid group can interact with diols and other biomolecules, facilitating targeted delivery and therapeutic effects .
類似化合物との比較
Similar Compounds
3-Formylphenylboronic acid: Similar structure with a formyl group and boronic acid group, but with a phenyl ring instead of a thiazole ring.
2,4-Disubstituted thiazoles: Compounds with similar thiazole rings but different substituents, showing varied biological activities.
Uniqueness
(4-Formyl-1,3-thiazol-2-yl)boronic acid is unique due to its combination of a thiazole ring and boronic acid group, which imparts distinct reactivity and biological properties. This makes it a valuable compound in both synthetic chemistry and biomedical research .
特性
CAS番号 |
1175579-79-9 |
|---|---|
分子式 |
C4H4BNO3S |
分子量 |
156.96 g/mol |
IUPAC名 |
(4-formyl-1,3-thiazol-2-yl)boronic acid |
InChI |
InChI=1S/C4H4BNO3S/c7-1-3-2-10-4(6-3)5(8)9/h1-2,8-9H |
InChIキー |
LMDOFOOEGFLVLY-UHFFFAOYSA-N |
正規SMILES |
B(C1=NC(=CS1)C=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-N-[(4-chlorophenyl)methyl]-5-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B13877856.png)


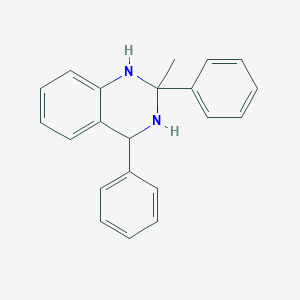

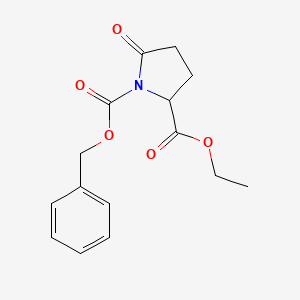
![2-{3-[2-(2-Methoxy-benzylamino)-ethyl]-phenyl}-ethanol](/img/structure/B13877895.png)
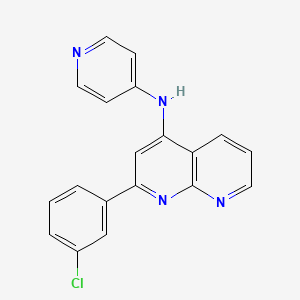

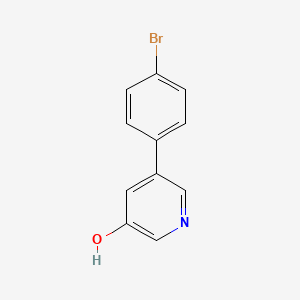
![(2S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-(4-nitrophenyl)butanoic acid](/img/structure/B13877923.png)
![(4-Chlorothieno[3,2-c]pyridin-7-yl)methanol](/img/structure/B13877925.png)
